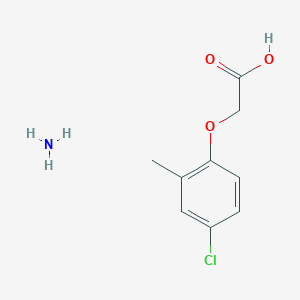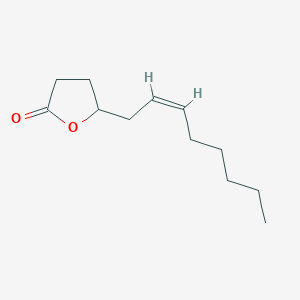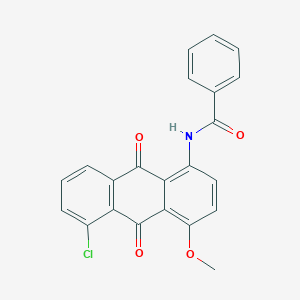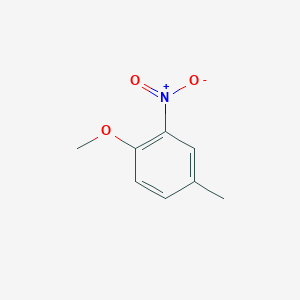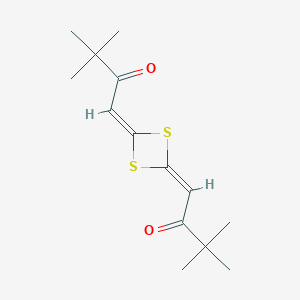
2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl-], also known as DTDMB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DTDMB is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 98-101°C.
作用機序
The mechanism of action of 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- is not fully understood. However, it is believed that 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- acts as a dopant in organic semiconductors by increasing the concentration of charge carriers, such as electrons or holes. This leads to improved electrical conductivity and device performance. In organic solar cells, 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- acts as a hole transport material by facilitating the movement of holes from the active layer to the electrode, which results in increased efficiency and stability of the devices.
生化学的および生理学的効果
2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has also been shown to have low acute toxicity in aquatic organisms.
実験室実験の利点と制限
2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has several advantages for lab experiments. It is easy to synthesize and has a high purity. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- is also stable under ambient conditions, which makes it easy to handle and store. However, 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous environments. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- is also sensitive to light and air, which can lead to degradation over time.
将来の方向性
There are several future directions for 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- research. One of the most promising areas of research is in the development of organic electronics. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has shown great potential as a dopant and hole transport material in organic semiconductors and solar cells. Further research in this area could lead to the development of more efficient and stable organic electronic devices. Another area of research is in the development of new synthesis methods for 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl-. Current synthesis methods have a relatively low yield, and new methods could lead to a more efficient and cost-effective production of 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl-. Finally, more research is needed to fully understand the mechanism of action of 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- and its potential biochemical and physiological effects.
合成法
2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- can be synthesized through the reaction of 2,3-dimethyl-2-butene-1,4-dithiol with formaldehyde in the presence of a strong acid catalyst. The reaction yields 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- as a yellow crystalline solid with a yield of approximately 30%.
科学的研究の応用
2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has been extensively studied for its potential applications in various fields of science. One of the most significant applications of 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- is in the field of organic electronics. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has been used as a dopant in organic semiconductors, which has resulted in improved electrical conductivity and device performance. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has also been used as a hole transport material in organic solar cells, which has led to increased efficiency and stability of the devices.
特性
CAS番号 |
19018-14-5 |
|---|---|
製品名 |
2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- |
分子式 |
C14H20O2S2 |
分子量 |
284.4 g/mol |
IUPAC名 |
1-[4-(3,3-dimethyl-2-oxobutylidene)-1,3-dithietan-2-ylidene]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C14H20O2S2/c1-13(2,3)9(15)7-11-17-12(18-11)8-10(16)14(4,5)6/h7-8H,1-6H3 |
InChIキー |
FCSHNSCWWPVZLF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C=C1SC(=CC(=O)C(C)(C)C)S1 |
正規SMILES |
CC(C)(C)C(=O)C=C1SC(=CC(=O)C(C)(C)C)S1 |
同義語 |
1,1'-(1,3-Dithietane-2,4-diylidene)bis(3,3-dimethyl-2-butanone) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



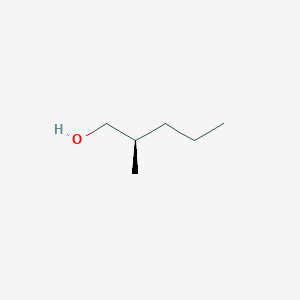
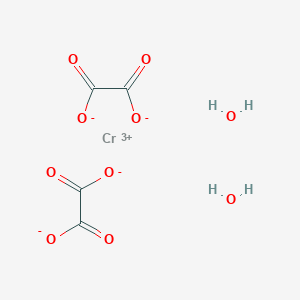
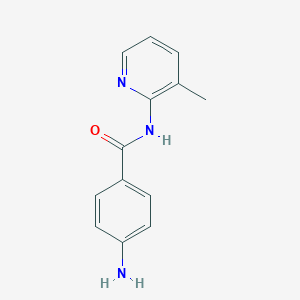
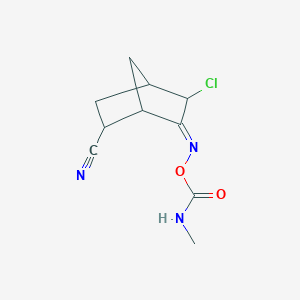
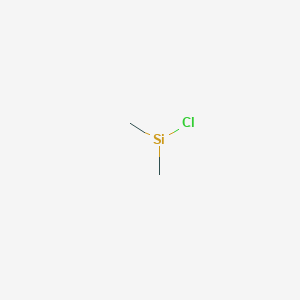
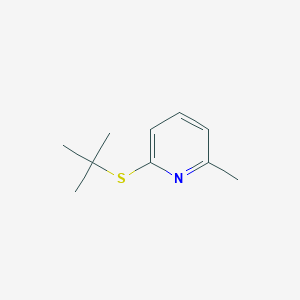
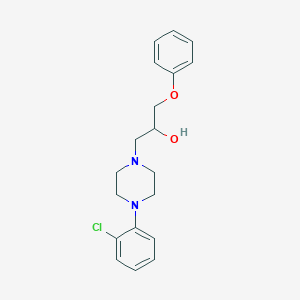
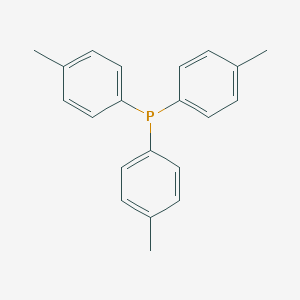
![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)
